molecular formula C20H22N2O2 B2690929 N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide CAS No. 941872-99-7

N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2690929
CAS No.: 941872-99-7
M. Wt: 322.408
InChI Key: WFVGUCPQTKFELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is a propanamide derivative featuring a 3-phenylpropanoyl backbone and a substituted phenyl group at the N-position. The substituent includes a 2-oxopiperidine ring, a six-membered lactam with a ketone group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide typically involves the condensation of 3-(2-oxopiperidin-1-yl)aniline with 3-phenylpropanoic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated systems to ensure consistent quality and scalability. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new analgesics and anti-inflammatory agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and changes in cellular functions.

Comparison with Similar Compounds

Structural Analogs with Spirocyclic Moieties

Compounds such as N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b–8k) () share the 3-phenylpropanamide core but incorporate a spirocyclic 1-thia-4-azaspiro[4.5]decane system. Key differences include:

  • Substituent Effects : Methyl or tert-butyl groups (e.g., 8k) enhance lipophilicity, as seen in its higher carbon content (65.03% vs. 63.31% for 8b) .
  • Anti-Coronavirus Activity : Compound 8k exhibits potent activity (EC50 = 5.5 μM), attributed to the tert-butyl group improving membrane permeability .

Table 1: Comparison of Spirocyclic Analogs

Compound Substituent Melting Point (°C) EC50 (μM) Carbon Content (Calc./Obs.)
8b None 68–70 N/A 63.31%/62.78%
8k 2,8-Dimethyl 192–196 5.5 65.03%/64.77%

Analogs with Trifluoromethylphenyl Groups

3-(2-Oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 6) () replaces the 3-(2-oxopiperidinyl)phenyl group with a 4-trifluoromethylphenyl group:

  • Synthetic Challenges : Lower yield (24%) compared to spirocyclic derivatives, possibly due to steric hindrance during amide coupling .

Derivatives with Aminothiazole or Benzyloxy Substituents

Compounds 12h and 3h () feature benzyloxy (12h) or aminothiazole (3h) groups on the phenyl ring:

  • Functional Group Impact: 12h: Bromoacetyl group (IR: 1668 cm⁻¹) introduces reactivity for further derivatization. 3h: Aminothiazole (HRMS: [M+H]+ 430.1584) enhances hydrogen-bonding capacity, improving solubility (HPLC purity: 98.4%) .
  • Biological Implications : These groups may target kinases or viral proteases, though specific activity data are unavailable.

Table 2: Key Physicochemical Properties

Compound Substituent Melting Point (°C) IR (cm⁻¹) HRMS [M+H]+ (Obs.)
12h Benzyloxy, bromo 153–155 1668 (C=O) 430.1578
3h Aminothiazole 192–193 3301 (N-H) 430.1584

Piperidine- and Pyrrolidine-Linked Propanamides

12f and 12g () incorporate piperidine or pyrrolidine via ethoxy linkers:

  • Basicity and Solubility :
    • 12f (piperidine): Higher basicity (pKa ~10) improves water solubility (HPLC purity: 98.2%).
    • 12g (pyrrolidine): Smaller ring size increases conformational rigidity, reflected in a higher melting point (163.6–165.5°C vs. 116.8–117.8°C for 12f) .

Ohmefentanyl Isomers ()

  • Stereochemical Influence : The (3R,4S,2'S)-(+)-cis isomer exhibits ED50 = 0.00106 mg/kg (13,100× morphine potency), emphasizing the criticality of chiral centers .
  • Relevance to Target Compound : The 2-oxopiperidinyl group in N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide may similarly dictate receptor selectivity.

Biological Activity

N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, also known as Apixaban, is a compound that primarily functions as a direct inhibitor of activated Factor X (FXa). This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target of Action:
Apixaban specifically targets activated Factor X (FXa), a crucial enzyme in the coagulation cascade responsible for thrombin generation. By inhibiting FXa, Apixaban disrupts the coagulation process, thereby preventing blood clot formation.

Mode of Action:
Apixaban acts as a competitive inhibitor of FXa. This inhibition leads to a reduction in thrombin levels, which subsequently decreases platelet aggregation and clot formation.

Pharmacokinetics

Biochemical Properties:
Apixaban exhibits high potency and selectivity for FXa over other human coagulation proteases. Its pharmacokinetic profile includes:

  • Bioavailability: Good bioavailability allows effective oral administration.
  • Clearance: Low clearance rates contribute to sustained drug levels in circulation.
  • Volume of Distribution: A small volume of distribution indicates localized effects primarily within the bloodstream.

Metabolic Pathways:
The metabolic pathways involve renal excretion and hepatic metabolism. The compound is processed through various enzymatic reactions that facilitate its elimination from the body.

Cellular Effects

The cellular effects of Apixaban are primarily linked to its anticoagulant properties. By inhibiting FXa, it indirectly reduces thrombin generation, leading to decreased platelet aggregation. This mechanism is critical in preventing thromboembolic events such as deep vein thrombosis and pulmonary embolism .

Case Studies and Clinical Trials

  • Antithrombotic Efficacy:
    Clinical studies have demonstrated that Apixaban provides effective antithrombotic protection in patients undergoing orthopedic surgery. A randomized trial showed a significant reduction in venous thromboembolism compared to traditional anticoagulants.
  • Safety Profile:
    In various clinical trials, Apixaban was associated with lower rates of major bleeding compared to warfarin, indicating a favorable safety profile for long-term use in anticoagulation therapy .

Comparative Studies

A comparative study evaluated Apixaban against other anticoagulants like rivaroxaban and dabigatran. The results indicated that Apixaban had similar efficacy but with a better safety profile regarding gastrointestinal bleeding incidents .

Summary of Biological Activity

Property Details
Target Activated Factor X (FXa)
Inhibition Type Competitive inhibitor
Bioavailability High
Clearance Low
Volume of Distribution Small
Main Effects Reduces thrombin generation; inhibits platelet aggregation
Clinical Applications Anticoagulation in venous thromboembolism prevention

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide, and how can purity be maximized?

  • Methodology : Utilize multi-step coupling reactions involving piperidinone derivatives and phenylpropanamide precursors. Key steps include:

  • Amide bond formation : Activate carboxylic acids with EDCI/HOBt or use coupling agents like HATU for higher efficiency .
  • Purification : Employ reverse-phase HPLC or silica gel chromatography (e.g., petroleum ether:ethyl acetate gradients) to isolate the target compound with ≥95% purity .
    • Critical parameters : Monitor reaction progress via TLC or LC-MS. Optimize solvent systems (e.g., DMF for solubility) and reaction temperatures to suppress side products.

Q. How can structural characterization of this compound be validated experimentally?

  • Key techniques :

  • 1H/13C NMR : Assign peaks to confirm the 2-oxopiperidinyl and phenylpropanamide moieties. For example, piperidinyl protons resonate at δ 2.5–3.5 ppm, while aromatic protons appear at δ 7.0–7.5 ppm .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed m/z within 2 ppm error) .
  • X-ray crystallography (if crystalline): Resolve absolute stereochemistry for chiral centers .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • In vitro screens :

  • Antimicrobial activity : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria using the cup-plate method .
  • Cytotoxicity : Assess antiproliferative effects via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • Dose-response curves : Calculate IC50/ED50 values to establish potency thresholds.

Advanced Research Questions

Q. How does stereochemistry influence the compound’s pharmacological profile?

  • Case study : Analogous piperidinyl-propanamide derivatives exhibit dramatic stereodifferences. For example, (3R,4S)-configured isomers showed 13,100x higher analgesic potency than their enantiomers in murine models .
  • Methodological recommendations :

  • Use chiral HPLC or enzymatic resolution to separate enantiomers.
  • Correlate configurations with receptor binding (e.g., μ-opioid receptor affinity via radioligand assays) .

Q. How can in silico ADMET profiling guide further optimization?

  • Key parameters :

  • Lipophilicity (LogP) : Target <5 to balance permeability and solubility.
  • Metabolic stability : Predict cytochrome P450 interactions (e.g., CYP3A4 inhibition) using tools like ACD/I-Lab 2.0 .
    • Data interpretation : Prioritize derivatives with low hepatotoxicity (e.g., Ames test negatives) and high blood-brain barrier penetration for CNS-targeted applications.

Q. How can contradictory bioactivity data (e.g., high in vitro potency vs. low in vivo efficacy) be resolved?

  • Root-cause analysis :

  • Pharmacokinetics : Measure plasma half-life and bioavailability in rodent models. Poor absorption or rapid clearance may explain discrepancies.
  • Metabolite profiling : Use LC-MS/MS to identify inactive or toxic metabolites .
    • Mitigation strategies : Introduce substituents (e.g., halogens) to block metabolic hotspots or enhance protein binding.

Q. What advanced assays are recommended for target identification?

  • Mechanistic studies :

  • Receptor binding assays : Screen against GPCRs (e.g., μ-opioid, GPR183) using fluorescent ligands or SPR .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, inflammation) .
    • Example : Analogous propanamides showed selectivity for μ-opioid receptors (Ki < 1 nM) over δ- and κ-subtypes .

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(13-12-16-7-2-1-3-8-16)21-17-9-6-10-18(15-17)22-14-5-4-11-20(22)24/h1-3,6-10,15H,4-5,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVGUCPQTKFELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.